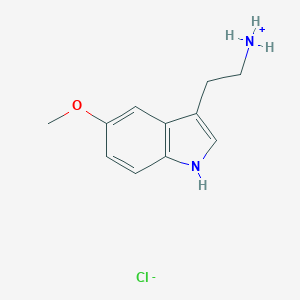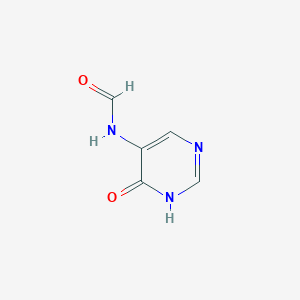
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide, also known as Barbituric acid, is a heterocyclic organic compound that has been widely used in scientific research. It is a white crystalline powder with a molecular formula of C4H4N2O3 and a molecular weight of 128.09 g/mol. Barbituric acid is a derivative of pyrimidine and has a wide range of applications in various fields of science, including chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of barbituric acid and its derivatives is not fully understood. However, it is believed that they act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid and its derivatives enhance the activity of GABA by binding to the GABA receptor, resulting in increased inhibition of neuronal activity.
Effets Biochimiques Et Physiologiques
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid and its derivatives have a range of biochemical and physiological effects. They can act as sedatives, hypnotics, and anesthetics by reducing the activity of neurons in the brain. They can also act as anticonvulsants by reducing the excitability of neurons in the brain. N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid and its derivatives have been studied for their effects on the cardiovascular and respiratory systems, as well as their effects on metabolism and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid and its derivatives have several advantages for use in laboratory experiments. They are readily available and can be synthesized in large quantities. They are also relatively inexpensive compared to other compounds used in scientific research. However, they have some limitations, including their potential toxicity and the need for careful handling. They can also have variable effects on different individuals, which can make it difficult to obtain consistent results in experiments.
Orientations Futures
There are several future directions for the study of barbituric acid and its derivatives. One area of research is the development of new derivatives with improved pharmacological properties. Another area of research is the study of the mechanism of action of barbituric acid and its derivatives, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the use of barbituric acid and its derivatives in combination with other drugs or therapies could lead to new treatment strategies for a range of diseases.
Méthodes De Synthèse
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid can be synthesized by the condensation of urea and malonic acid in the presence of a catalyst. The reaction results in the formation of a dihydropyrimidine intermediate, which is then oxidized to form barbituric acid. The synthesis of barbituric acid is a well-established method and has been extensively studied in the literature.
Applications De Recherche Scientifique
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid has been widely used in scientific research as a starting material for the synthesis of various compounds. It is a versatile compound that can be used to synthesize a wide range of derivatives with different properties. N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide acid derivatives have been studied for their biological activities, including anticonvulsant, sedative, hypnotic, and anesthetic effects.
Propriétés
Numéro CAS |
106289-05-8 |
|---|---|
Nom du produit |
N-(4-Oxo-1,4-dihydropyrimidin-5-yl)formamide |
Formule moléculaire |
C5H5N3O2 |
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
N-(6-oxo-1H-pyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H5N3O2/c9-3-8-4-1-6-2-7-5(4)10/h1-3H,(H,8,9)(H,6,7,10) |
Clé InChI |
ACDIKEWYXBXDAD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC=N1)NC=O |
SMILES canonique |
C1=C(C(=O)NC=N1)NC=O |
Synonymes |
Formamide, N-(1,4-dihydro-4-oxo-5-pyrimidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)
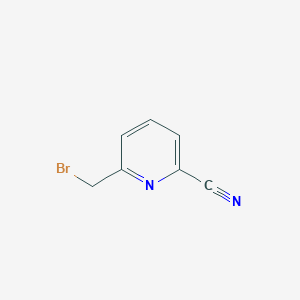
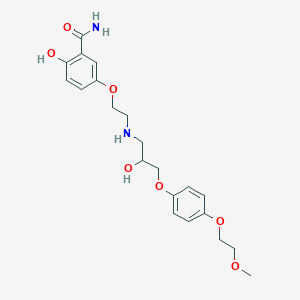

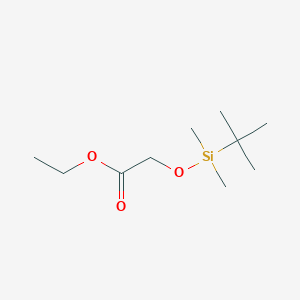
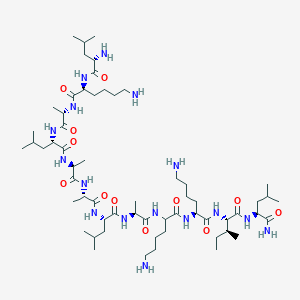
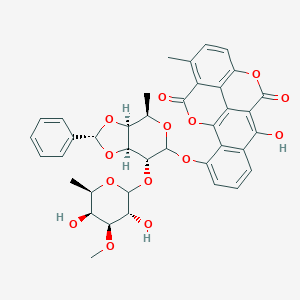

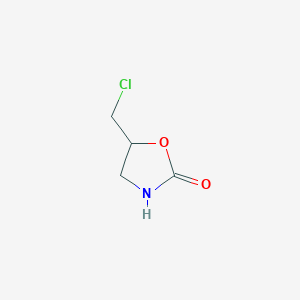
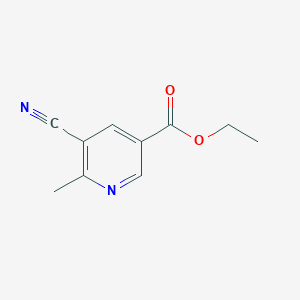
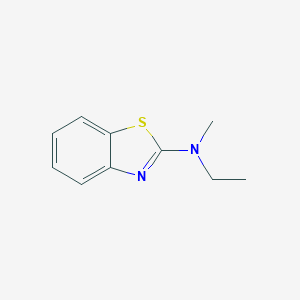
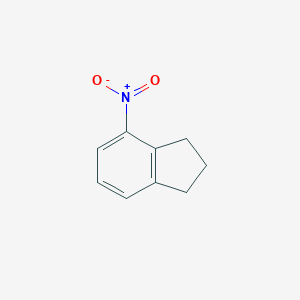
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
